Ethyl 2-(2-chloropropanamido)-5-methylthiophene-3-carboxylate
Description
Thiophene Chemistry: Historical Perspective
The discovery of thiophene in 1882 by Viktor Meyer marked a pivotal moment in heterocyclic chemistry, establishing the foundation for what would become one of the most versatile and extensively studied aromatic heterocyclic systems. Meyer's discovery occurred while investigating the formation of a blue dye produced when isatin was mixed with sulfuric acid and crude benzene, a reaction previously attributed to benzene itself. Through careful isolation and characterization, Meyer identified thiophene as the actual substance responsible for this color formation, revealing the first member of what would become an extensive family of sulfur-containing heterocycles. The historical significance of this discovery extends beyond its immediate chemical implications, as it demonstrated the importance of impurity analysis in chemical research and established methodological approaches that continue to influence modern analytical chemistry.
The structural elucidation of thiophene revealed a planar five-membered ring containing one sulfur atom, which exhibits aromatic character as evidenced by its extensive substitution reactions. This aromatic nature, combined with the unique electronic properties imparted by the sulfur heteroatom, distinguished thiophene from other heterocyclic systems and established it as a privileged scaffold for chemical modification. The early recognition of thiophene's benzene-like odor and its occurrence in petroleum at concentrations up to 1-3% highlighted its natural abundance and industrial relevance. These fundamental discoveries laid the groundwork for the systematic exploration of thiophene derivatives, including the development of synthetic methodologies such as the Paal-Knorr thiophene synthesis, which involves the reaction of 1,4-diketones with sulfidizing reagents like phosphorus pentasulfide.
The historical context of thiophene chemistry also encompasses its relationship with analogous heterocycles, including furan, selenophene, and pyrrole, which vary only in their heteroatom composition. This systematic relationship enabled chemists to develop comparative studies that elucidated the specific contributions of different heteroatoms to molecular properties and reactivity patterns. The establishment of these fundamental principles provided the theoretical framework necessary for the rational design of complex thiophene derivatives like ethyl 2-(2-chloropropanamido)-5-methylthiophene-3-carboxylate, demonstrating the enduring relevance of Meyer's pioneering work.
Significance of Functionalized Thiophenes in Chemical Research
Functionalized thiophenes have emerged as cornerstones of contemporary chemical research due to their remarkable versatility and the diverse properties that can be achieved through strategic substitution patterns. The significance of these compounds extends across multiple disciplines, from materials science to medicinal chemistry, reflecting the fundamental importance of the thiophene scaffold in modern molecular design. The ability of thiophene derivatives to participate in non-covalent interactions, including π-π stacking and chalcogen bonding, has made them particularly valuable in applications requiring precise molecular recognition and assembly. These interactions can be further enhanced through the introduction of hydrogen and halogen bond donor groups, rendering functionalized thiophenes highly adaptable across a broad spectrum of scientific applications.
Research into functionalized thiophenes has revealed their pivotal role in advancing organic electronic materials, including semiconductors, nonlinear optics, and solar cells. The electronic properties of the thiophene ring system, combined with the ability to fine-tune these properties through substitution, have made these compounds indispensable in the development of next-generation electronic devices. The structural design principles that govern these applications rely heavily on understanding how different functional groups influence the electronic distribution within the thiophene ring and how these modifications affect intermolecular interactions in solid-state assemblies.
The medicinal chemistry applications of functionalized thiophenes represent another major area of research significance, with derivatives showing antimicrobial, analgesic, anti-inflammatory, antihypertensive, and antitumor activities. The therapeutic importance of synthetic thiophene derivatives has been extensively documented, with numerous commercially available drugs containing thiophene nuclei, including Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine. This pharmaceutical relevance has driven systematic investigations into structure-activity relationships, leading to the development of combinatorial libraries and the identification of lead molecules for drug development.
The research significance of functionalized thiophenes is further enhanced by their role in crystal engineering and the formation of supramolecular assemblies. The ability to predict and control molecular packing through rational design of intermolecular interactions has opened new avenues for materials with tailored properties. These applications demonstrate how fundamental understanding of thiophene chemistry translates into practical technological advances, establishing functionalized thiophenes as essential tools in modern chemical research.
Position of this compound in Contemporary Research
This compound occupies a unique position in contemporary heterocyclic chemistry as a representative example of multifunctional thiophene derivatives designed for specific research applications. The compound's structural complexity, incorporating both electron-withdrawing and electron-donating substituents, reflects current trends in molecular design where multiple functionalities are integrated within a single scaffold to achieve targeted properties. The presence of the chloropropanamido group introduces both steric and electronic effects that can significantly influence the compound's reactivity and biological activity, while the methyl substituent and carboxylate ester provide additional sites for chemical modification.
The contemporary relevance of this compound is evidenced by its availability from multiple chemical suppliers and its classification as a heterocyclic building block for research applications. This commercial availability indicates active research interest and potential applications in drug discovery, materials science, or synthetic methodology development. The compound's molecular weight of 275.75 g/mol and its specific substitution pattern suggest it may serve as an intermediate in the synthesis of more complex molecules or as a lead compound for biological evaluation.
Current research trends in thiophene chemistry emphasize the development of compounds with enhanced selectivity and improved pharmacological profiles, positioning this compound within this broader context of rational drug design. The compound's structural features align with contemporary approaches to medicinal chemistry that prioritize the incorporation of privileged scaffolds with strategically placed functional groups to optimize target engagement and selectivity. The thiophene nucleus has been ranked fourth among the most frequently encountered heterocycles in medicinal chemistry, underscoring the relevance of compounds like this compound in current research.
The position of this compound in contemporary research is also reflected in its potential applications in areas beyond medicinal chemistry, including its possible use in materials science applications where the electronic properties of the thiophene ring can be exploited. The specific substitution pattern may influence the compound's ability to participate in non-covalent interactions, making it potentially valuable in crystal engineering or supramolecular chemistry applications. This multidisciplinary relevance demonstrates how modern thiophene derivatives serve as versatile platforms for diverse research objectives.
Overview of Thiophene Carboxylates in Academic Literature
Thiophene carboxylates represent a well-established class of compounds in academic literature, with extensive documentation of their synthesis, properties, and applications across multiple research domains. The literature reveals that thiophene carboxylates serve as versatile intermediates in organic synthesis, with compounds like thiophene-2-carboxylic acid being widely studied as substrates in coupling reactions and olefinations. The systematic investigation of these compounds has established fundamental principles governing their reactivity, including the observation that thiophene-2-carboxylic acid undergoes double deprotonation upon treatment with lithium diisopropylamide to give 5-lithio derivatives, which serve as precursors to many 5-substituted derivatives.
Academic research has demonstrated the significance of thiophene carboxylates in polymer chemistry, with studies reporting the synthesis of random copolymers through oxidative direct arylation polymerization. The development of poly(hexyl thiophene-3-carboxylate) copolymers has shown that these materials can achieve good molecular weights and closely correlate feed ratios to polymer composition, indicating the potential for precise control over material properties. These findings highlight the importance of thiophene carboxylates as building blocks for advanced materials with tailored electronic and mechanical properties.
The literature extensively documents the use of thiophene carboxylates in medicinal chemistry applications, with particular emphasis on their role as scaffolds for drug development. Studies have shown that methyl 2-aminothiophene-3-carboxylate derivatives can be synthesized through copper-mediated N-arylation reactions, providing access to a broad range of functionalized compounds with potential biological activity. The successful application of Chan-Lam cross-coupling conditions to these substrates demonstrates the synthetic accessibility of diverse thiophene carboxylate derivatives and their utility in combinatorial chemistry approaches.
Research into thiophene carboxylates has also revealed their importance in materials science applications, with studies showing that compounds bearing methyl thiophene-3-carboxylate bridges can significantly influence the electronic properties of donor-acceptor molecules. The incorporation of weak acceptor thiophene-3-carboxylate bridges has been shown to result in red-shifted absorption spectra and more effective complementary absorption behavior with donor materials, demonstrating the utility of these compounds in organic photovoltaic applications. This multifaceted research landscape establishes thiophene carboxylates as essential components of contemporary chemical research across multiple disciplines.
Research Significance and Applications Landscape
The research significance of this compound and related thiophene derivatives extends across a diverse applications landscape that encompasses medicinal chemistry, materials science, and synthetic methodology development. The compound's potential applications are grounded in the well-established biological activities of thiophene derivatives, which include antimicrobial, anti-inflammatory, and anticancer properties that have been extensively documented in the literature. The specific structural features of this compound, including its chloropropanamido substituent and carboxylate functionality, position it as a potential candidate for biological evaluation and drug development programs.
The applications landscape for thiophene carboxylates in materials science continues to expand, with recent research highlighting their role in organic electronic devices and photovoltaic applications. The ability of these compounds to participate in non-covalent interactions and their tuneable electronic properties make them valuable components in the design of functional materials. The systematic study of structure-property relationships in thiophene carboxylates has enabled researchers to predict and optimize material performance, leading to advances in semiconductor technologies, solar cell efficiency, and nonlinear optical applications.
Research significance is further enhanced by the role of thiophene carboxylates in synthetic methodology development, where they serve as model substrates for testing new synthetic transformations and as building blocks for complex molecule construction. The successful application of various coupling reactions to thiophene carboxylates has demonstrated their versatility as synthetic intermediates and has contributed to the development of general synthetic methods. The continued exploration of new synthetic approaches to thiophene carboxylates reflects their enduring importance in organic chemistry and their potential to enable access to previously unknown chemical structures.
The following table summarizes key research findings and applications for thiophene carboxylates:
The applications landscape for this compound specifically reflects its potential utility as a research chemical for heterocyclic building block applications. The compound's availability through multiple suppliers and its classification as a research chemical indicates active interest from the scientific community and suggests ongoing or planned research investigations. The compound's structural complexity and the presence of multiple functional groups provide numerous opportunities for chemical modification and derivatization, making it a valuable starting point for library synthesis and structure-activity relationship studies.
Properties
IUPAC Name |
ethyl 2-(2-chloropropanoylamino)-5-methylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S/c1-4-16-11(15)8-5-6(2)17-10(8)13-9(14)7(3)12/h5,7H,4H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZFKEVQOJQAPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C)NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-chloropropanamido)-5-methylthiophene-3-carboxylate is a synthetic organic compound notable for its potential biological activities. This compound, characterized by its unique structure, has been the subject of interest in medicinal chemistry due to its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C13H16ClNO3S. The compound features a thiophene ring substituted with an ethyl group, a chloropropanamido group, and an ethyl ester group. These functional groups contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H16ClNO3S |
| Molecular Weight | 287.79 g/mol |
| Functional Groups | Thiophene, Amide, Ester |
| CAS Number | 1275177-44-0 |
The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors. The chloropropanamido group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition. This mechanism suggests potential applications in treating diseases associated with inflammatory and infectious processes.
Antimicrobial Properties
Thiophene derivatives, including this compound, have shown efficacy against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Activity
Preliminary studies indicate that compounds with similar structures exhibit anticancer properties. This compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival.
Research Findings
Recent studies have highlighted the compound's potential as a pharmacological agent. For instance, research indicates that it can modulate inflammatory responses by inhibiting pro-inflammatory enzymes . Further investigations are required to elucidate the full scope of its biological activities.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiophene derivatives against Staphylococcus aureus and Escherichia coli. This compound demonstrated significant inhibition compared to control compounds.
- Inhibition of Enzymatic Activity : Another study focused on the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The results indicated a dose-dependent inhibition, suggesting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Ethyl vs. Methyl at Position 5: The ethyl-substituted analog (C₁₂H₁₆ClNO₃S) exhibits higher molecular weight and lipophilicity compared to the methyl variant. This substitution may improve bioavailability in hydrophobic environments .
Functional Group Modifications
- Methylcarbamoyl Group : The introduction of a methylcarbamoyl moiety (C₁₃H₁₇ClN₂O₄S) adds a polar functional group, enhancing solubility in aqueous media and enabling interactions with biological targets via hydrogen bonding .
- Amino/Cyano Groups: The amino-cyano derivative (C₁₀H₁₁N₂O₂S) lacks the chloropropanamido group, making it more reactive toward electrophilic substitution, which is advantageous in polymer synthesis .
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 2-(2-chloropropanamido)-5-methylthiophene-3-carboxylate typically follows a two-stage approach:
- Stage 1: Preparation of the aminothiophene intermediate, specifically ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate.
- Stage 2: N-acylation of the amino group with chloropropionyl chloride to introduce the 2-chloropropanamido substituent.
This method is supported by detailed experimental protocols and spectral characterization data confirming the structure of the target compound.
Preparation of Aminothiophene Intermediate
The key intermediate, ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, is synthesized via a multicomponent condensation reaction involving:
- Acetylacetone
- Ethyl cyanoacetate
- Sulfur
- Diethylamine
This reaction is conducted in absolute ethanol under controlled conditions, yielding the aminothiophene derivative with high purity. The process is based on established procedures reported by Abu-Hashem and others.
N-Acylation with Chloropropionyl Chloride
The critical step to form this compound involves the N-acylation of the amino group of the aminothiophene intermediate using chloropropionyl chloride. The procedure is as follows:
- A mixture of the aminothiophene intermediate and potassium carbonate (K2CO3) is stirred in dimethylformamide (DMF) under an ice bath for 10 minutes.
- Chloropropionyl chloride (3 equivalents) is added dropwise to the reaction mixture.
- The mixture is stirred at room temperature overnight.
- The reaction mixture is poured into crushed ice, precipitating the product.
- The precipitate is filtered, washed with water multiple times, and crystallized from aqueous ethanol to obtain the pure compound.
Reaction Conditions and Optimization
| Parameter | Condition | Notes |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent, facilitates nucleophilic substitution |
| Base | Potassium carbonate (K2CO3) | Neutralizes HCl formed, promotes acylation |
| Temperature | Initial ice bath (0°C), then room temperature | Controls reaction rate and side reactions |
| Reaction time | Overnight (~12-16 hours) | Ensures complete conversion |
| Work-up | Precipitation in crushed ice, washing with water | Removes impurities and residual reagents |
| Purification | Recrystallization from aqueous ethanol | Enhances purity and crystallinity |
Spectral and Analytical Confirmation
The structure of this compound is confirmed by:
- [^1H NMR Spectroscopy](pplx://action/followup): Characteristic triplet-quartet pattern for the ethyl ester group; triplet at ~1.4 ppm, quartet at ~4.4 ppm; two triplets at 3.0 and 3.9 ppm corresponding to the chloromethylene protons (-CH2CH2Cl).
- [^13C NMR Spectroscopy](pplx://action/followup): Signals at 14.2 ppm (CH3 ester), 16 ppm (CH3 on thiophene), 30 ppm (CH3 acetyl), 38 ppm (-CH2-CONH-), 39 ppm (Cl-CH2-), 61 ppm (CH3CH2COO-), and thiophene quaternary carbons between 115-151 ppm.
- Mass Spectrometry: Molecular ion peak at m/z 317 (M+) and isotope peak at m/z 319 (M+2) consistent with chlorine-containing compound.
- Melting Point: Consistent with reported data to confirm purity.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Multicomponent condensation | Acetylacetone, ethyl cyanoacetate, sulfur, diethylamine, ethanol | Formation of aminothiophene intermediate |
| N-acylation | Aminothiophene, chloropropionyl chloride, K2CO3, DMF, ice bath to RT | Formation of this compound |
| Work-up and purification | Ice precipitation, washing, recrystallization from aqueous ethanol | Isolation of pure compound |
| Characterization | NMR, MS, melting point | Confirmation of structure and purity |
Research Findings and Practical Considerations
- The use of potassium carbonate as a base in DMF is crucial for promoting the acylation while minimizing side reactions.
- The dropwise addition of chloropropionyl chloride at low temperature controls the reaction rate and reduces undesired polymerization or decomposition.
- Overnight stirring ensures high conversion and yield.
- The described method yields a yellowish-white crystalline product with good purity and reproducibility.
- Spectral data strongly support the successful introduction of the 2-chloropropanamido group.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-(2-chloropropanamido)-5-methylthiophene-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving Gewald thiophene ring formation followed by amidation. For example, condensation of ethyl acetoacetate with sulfur and cyanoacetamide derivatives under reflux in ethanol with triethylamine catalysis generates the thiophene core . Subsequent chloropropionamide substitution requires careful control of temperature (0–5°C) to avoid side reactions, as seen in analogous syntheses . Optimization involves monitoring via TLC and adjusting solvent polarity (e.g., switching from ethanol to DMF for sterically hindered intermediates) .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying substituent positions (e.g., distinguishing methyl groups at C5 vs. C4) . Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups like the ester carbonyl (~1700 cm⁻¹) and secondary amide (~1650 cm⁻¹) . Purity is assessed via HPLC with UV detection at λ = 254 nm, using C18 reverse-phase columns .
Q. What structural features of this compound suggest potential biological activity?
- Methodological Answer : The thiophene core is bioisosteric to benzene, enhancing metabolic stability, while the 2-chloropropanamido group may act as a hydrogen-bond acceptor for enzyme interactions . The ethyl ester improves solubility for in vitro assays, and the methyl group at C5 reduces steric hindrance at the active site . Comparative studies with simpler analogs (e.g., ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate) highlight the importance of the chloropropionamide moiety for target binding .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in spectroscopic assignments for this compound?
- Methodological Answer : Single-crystal X-ray diffraction (performed using SHELXL ) provides definitive bond angles and torsion angles, clarifying regiochemistry of substituents. For instance, in similar thiophene derivatives, crystallography confirmed the orientation of chlorophenyl groups that NMR alone could not resolve . Data refinement in WinGX or OLEX2 ensures accurate displacement parameters, critical for distinguishing dynamic disorder from static conformational isomers .
Q. What experimental strategies address contradictions between computational docking predictions and biological assay results?
- Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility. Free-energy perturbation (FEP) calculations or molecular dynamics (MD) simulations (using AMBER or GROMACS) can reconcile docking scores with experimental IC₅₀ values . For example, if in vitro assays show weak enzyme inhibition despite strong docking scores, MD may reveal unstable binding due to steric clashes with the methylthiophene ring .
Q. How do substituent modifications (e.g., replacing chloro with nitro groups) affect structure-activity relationships (SAR)?
- Methodological Answer : Systematic SAR studies involve synthesizing analogs (e.g., ethyl 2-(2-nitropropanamido)-5-methylthiophene-3-carboxylate) and comparing their bioactivity. For antimicrobial activity, nitro groups may enhance electron-withdrawing effects, increasing reactivity toward bacterial enzymes, but reduce solubility . Data analysis requires multivariate regression to decouple electronic, steric, and lipophilic contributions .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Racemization at the α-carbon of the chloropropionamide group is a key issue. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (e.g., lipase-catalyzed ester hydrolysis) can preserve chirality . Process optimization via Design of Experiments (DoE) identifies critical parameters (e.g., pH, temperature) for pilot-scale reactions .
Methodological Considerations
Q. How should researchers design stability studies under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability testing in buffers (pH 1–10) at 40°C/75% RH monitors degradation products via LC-MS. The ester group is prone to hydrolysis under alkaline conditions, while the amide bond degrades in acidic media . Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life, and excipient screening (e.g., cyclodextrins) stabilizes labile groups .
Q. What computational tools are recommended for predicting metabolite formation?
- Methodological Answer : Software like Meteor (Lhasa Limited) or GLORYx predicts phase I/II metabolites based on structural motifs. For this compound, cytochrome P450-mediated oxidation at the thiophene ring and ester hydrolysis are likely pathways . In vitro microsomal assays (human liver microsomes + NADPH) validate predictions, with UPLC-QTOF-MS identifying glutathione adducts for reactive metabolites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
